D-myo-inositol (1,2,3,5,6) pentakisphosphate
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Overview
Description
1D-myo-inositol 1,2,3,5,6-pentakisphosphate(10-) is decaanion of 1D-myo-inositol 1,2,3,5,6-pentakisphosphate arising from global deprotonation of the phosphate functions. It is a conjugate base of a 1D-myo-inositol 1,2,3,5,6-pentakisphosphate.
Scientific Research Applications
Metabolic Pathways and Synthesis
Synthesis and Metabolism : D-myo-inositol (1,2,3,5,6) pentakisphosphate and its isomers have been synthesized and studied for their metabolism in fetal calf thymus. These compounds show unique metabolic pathways with some being dephosphorylated to tetrakisphosphates and others phosphorylated to hexakisphosphate. This highlights their role in cellular metabolic pathways (Rudolf et al., 1997).
Formation from Inositol Phosphates : Research has demonstrated that this compound can be formed from inositol trisphosphate in rat brain homogenates. This suggests its involvement in brain signaling pathways (Stephens, Hawkins, Barker, Downes, 1988).
Biochemical Studies
Structural Analysis and Binding Studies : The structural analysis of this compound binding to the pleckstrin homology domain has been conducted. This research provides insights into the molecule’s role in cellular signaling and potential as a signaling molecule (Jackson, Zhang, Haslam, Junop, 2007).
Phytase Substrate Analyses : A synthetic derivative of myo-inositol pentakisphosphate was created to study phytase activity, demonstrating its use in biochemical research and potential applications in understanding enzyme-substrate interactions (Dussouy et al., 2021).
Role in Cellular Processes
Inositol Phosphate Deposits : Studies on myo-inositol hexakisphosphate and its dephosphorylation products, including this compound, have provided insights into their role in environmental bioavailability and degradation pathways. This research highlights the environmental significance of these compounds (Wu et al., 2015).
Functional Importance in Eukaryotic Cells : The presence and metabolism of D-myo-inositol pentakisphosphates in various eukaryotic cells, including amoebae, indicate their widespread functional importance in cellular processes (Martin et al., 2000).
Properties
Molecular Formula |
C6H7O21P5-10 |
---|---|
Molecular Weight |
569.98 g/mol |
IUPAC Name |
[(1R,2S,4R,5R)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-10/t1?,2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
CTPQAXVNYGZUAJ-GCVPSNMTSA-D |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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